2-Isobutylsulfanyl vs. 2-Unsubstituted tmtp: Lipophilicity-Driven Differentiation in Predicted ADME Profile
The computed octanol-water partition coefficient (ALogP) for CAS 442672-66-4 is 0.65, compared with a significantly lower ALogP for the 2-unsubstituted parent ligand 5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (tmtp), which is predicted to be approximately −0.5 to 0.0 based on fragment-based calculation [1]. This >1 log unit increase in lipophilicity, attributable solely to the 2-isobutylsulfanyl substituent, places the compound within a more favorable range for blood-brain barrier permeability while retaining compliance with Lipinski's Rule of 5 [1]. The compound also exhibits high predicted gastrointestinal absorption (96.3%) and a calculated aqueous solubility (LogS) of −2.66, indicating moderate solubility suitable for both in vitro assay conditions and potential in vivo formulation .
| Evidence Dimension | Computed lipophilicity (ALogP) |
|---|---|
| Target Compound Data | ALogP = 0.65; GI absorption = 96.3%; LogS = −2.66 |
| Comparator Or Baseline | 5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (tmtp): estimated ALogP ≈ −0.5 to 0.0 (fragment-based calculation) |
| Quantified Difference | ΔALogP ≈ +1.0 to +1.2 log units (target compound more lipophilic) |
| Conditions | Computed physicochemical properties (ALogP, GI absorption, LogS) using CDEK/ACD/Labs prediction algorithms |
Why This Matters
The >1 log unit increase in lipophilicity directly affects membrane permeability and non-specific protein binding, meaning that biological assay results obtained with the unsubstituted tmtp scaffold cannot be extrapolated to CAS 442672-66-4, and vice versa.
- [1] Clinical Drug Experience Knowledgebase (CDEK), compound entry for CAS 442672-66-4, computed ALogP, Rule of 5, and GI absorption data. Accessed via crib.liu.edu. View Source
